molecular formula C7H5Cl2F B3110769 2,6-Dichloro-4-fluorotoluene CAS No. 1806281-21-9

2,6-Dichloro-4-fluorotoluene

Cat. No.: B3110769
CAS No.: 1806281-21-9
M. Wt: 179.02 g/mol
InChI Key: ZAIBZFIMLDYFGR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorotoluene is a halogenated aromatic compound with the molecular formula C7H5Cl2F. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a toluene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for preparing 2,6-Dichloro-4-fluorotoluene involves the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis. The organic phase is separated, neutralized with sodium carbonate, and distilled to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes controlled temperature conditions, efficient separation techniques, and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic substitution or oxidative processes, leading to the formation of active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-fluorotoluene is unique due to the specific positioning of its chlorine and fluorine atoms, which influence its reactivity and interaction with other molecules. This makes it particularly valuable in certain synthetic pathways and applications where other similar compounds may not be as effective .

Biological Activity

2,6-Dichloro-4-fluorotoluene (DCFT) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biochemical mechanisms, research findings, and potential applications of DCFT in various scientific fields.

Chemical Structure and Properties

DCFT is characterized by the following chemical structure:

  • Chemical Formula : C7H5Cl2F
  • Molecular Weight : 192.02 g/mol
  • CAS Number : 1806281-21-9

The presence of chlorine and fluorine atoms in its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that DCFT exhibits significant antimicrobial properties. It inhibits the growth of various microorganisms by disrupting cellular processes. For instance, studies have shown that DCFT effectively reduces the viability of Salmonella typhimurium at concentrations as low as 50 µM .

MicroorganismMinimum Inhibitory Concentration (MIC)
S. typhimurium50 µM
Staphylococcus aureus32 µM

The compound's mechanism involves interference with cell membrane integrity and metabolic pathways essential for microbial survival.

Antitumor Activity

DCFT has also been evaluated for its antitumor effects. It has shown potential in inhibiting the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : DCFT reduces the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Modulation of Signaling Pathways : The compound affects key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways.

In vitro studies suggest that DCFT can significantly reduce tumor cell viability at concentrations ranging from 10 to 100 µM.

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, DCFT exhibits anti-inflammatory effects by:

  • Reducing the production of pro-inflammatory cytokines.
  • Inhibiting the activation of NF-kB, a key transcription factor involved in inflammatory responses.

These properties make DCFT a candidate for further investigation in treating inflammatory diseases.

The biological activity of DCFT can be attributed to its ability to interact with various biomolecules:

  • Covalent Binding : The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes, thus altering their function.
  • Enzyme Inhibition : DCFT inhibits enzymes involved in critical metabolic pathways, leading to reduced cellular function and viability in targeted cells.

Toxicity and Safety

While DCFT demonstrates promising biological activities, it is essential to consider its toxicity profile:

  • Acute Toxicity : DCFT has low acute toxicity but can cause skin and eye irritation upon exposure.
  • Regulatory Classification : It is classified as a hazardous chemical by various regulatory agencies due to potential health risks associated with improper handling.

Case Studies and Research Findings

Several studies have explored the biological activity of DCFT:

  • Antimicrobial Efficacy Study :
    • A study evaluated the efficacy of DCFT against a range of pathogens, confirming its effectiveness at inhibiting bacterial growth at specific concentrations.
    • Results indicated a significant reduction in bacterial viability at concentrations starting from 50 µM.
  • Antitumor Activity Investigation :
    • In vitro assays demonstrated that DCFT could inhibit the growth of several cancer cell lines.
    • The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
  • Inflammation Model Study :
    • Animal models were used to assess the anti-inflammatory effects of DCFT.
    • Findings revealed a decrease in inflammatory markers following treatment with the compound.

Properties

IUPAC Name

1,3-dichloro-5-fluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIBZFIMLDYFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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